2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
CAS No.: 2002054-55-7
Cat. No.: VC3122750
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2002054-55-7 |
|---|---|
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | 2-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C11H20ClNO2/c1-3-15-8-10-6-4-5-7-13(10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 |
| Standard InChI Key | AZZURDJWOGMEFS-UHFFFAOYSA-N |
| SMILES | CCOCC1CCCCN1C(=O)C(C)Cl |
| Canonical SMILES | CCOCC1CCCCN1C(=O)C(C)Cl |
Introduction
Chemical Properties and Structural Characteristics
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one belongs to the class of chlorinated ketones and is specifically a derivative of piperidine. Its structure enables interaction with various biological targets, making it a valuable subject for drug development research.
Basic Information
The compound has the following key characteristics:
| Property | Value |
|---|---|
| CAS Number | 2002054-55-7 |
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.73 g/mol |
| SMILES Notation | CCOCC1CCCCN1C(=O)C(Cl)C |
| IUPAC Name | 2-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one |
The compound features a piperidine ring with an ethoxymethyl substituent at position 2, and a 2-chloropropanoyl group attached to the nitrogen atom of the piperidine ring . This structural arrangement contributes to its particular chemical reactivity and potential biological activities.
Structural Features
The compound contains several key functional groups that contribute to its chemical behavior and potential biological activities:
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Piperidine ring: A six-membered heterocyclic structure containing one nitrogen atom
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Ethoxymethyl group: Attached to position 2 of the piperidine ring
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Chloroketone moiety: The 2-chloropropanoyl group attached to the piperidine nitrogen
These structural elements provide multiple sites for potential interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and covalent bond formation.
Synthesis Methods
General Synthetic Route
The synthesis of 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one typically involves a reaction between 2-(ethoxymethyl)piperidine and 2-chloropropanoyl chloride. This reaction is usually conducted under controlled conditions to ensure high yields and purity.
Reaction Conditions
The reaction typically employs the following conditions:
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Base: Triethylamine is commonly used to neutralize the hydrochloric acid produced during the reaction
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Solvent: Dichloromethane or other aprotic solvents
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Temperature: The reaction is typically carried out at low temperatures (0-5°C) initially, followed by warming to room temperature
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Time: Reaction times vary depending on specific conditions but generally range from 2-24 hours
The reaction conditions (temperature, solvent, and time) are carefully optimized to maximize the yield of the desired product while minimizing by-products.
Purification
After synthesis, the compound is typically purified using techniques such as:
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Column chromatography
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Recrystallization
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Distillation under reduced pressure
These purification methods ensure the high purity required for pharmaceutical research applications.
Reactivity and Chemical Behavior
Key Reactions
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one can undergo several chemical reactions due to its functional groups:
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Nucleophilic substitution: The chlorine atom can be displaced by various nucleophiles
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Reduction: The ketone group can be reduced to form alcohols
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Alkylation/Acylation: The ethoxy group can participate in various transformations
These reactions are relevant for the derivatization of the compound to form more complex structures with potentially enhanced biological activities.
Stability
The compound's stability under various conditions is an important consideration for its storage and handling:
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Thermal stability: Relatively stable at room temperature
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Hydrolytic stability: Susceptible to hydrolysis under strongly acidic or basic conditions
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Photostability: Should be protected from strong light exposure
Biological Activities and Applications
Pharmaceutical Applications
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural features allow for modification to develop new therapeutic agents with enhanced efficacy and selectivity.
The compound's potential applications in pharmaceutical research include:
| Application Area | Potential Role |
|---|---|
| Central Nervous System Disorders | Precursor for CNS-active agents |
| Pain Management | Intermediate for analgesic compounds |
| Psychiatric Medications | Building block for antipsychotic or anxiolytic agents |
| Neurodegenerative Diseases | Precursor for neuroprotective compounds |
Mechanism of Action
The mechanism of action for 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one largely depends on its application in drug development. As a precursor in pharmaceutical synthesis, it may interact with various molecular targets, including enzymes and receptors involved in neurological functions.
The specific pathways activated by derivatives of this compound vary based on their structural modifications and intended therapeutic effects. The piperidine moiety is known to interact with various neurotransmitter systems, including dopaminergic, serotoninergic, and cholinergic pathways, which explains its potential in CNS drug development.
Research Applications
Beyond pharmaceutical development, the compound finds applications in several research areas:
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Chemical Biology: It is utilized to study small molecule interactions with biological systems, aiding in understanding drug mechanisms at a molecular level
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Medicinal Chemistry: Researchers modify this compound's structure to develop new therapeutic agents with enhanced efficacy and selectivity against specific biological targets
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Structure-Activity Relationship Studies: The compound serves as a scaffold for developing series of derivatives to explore structure-activity relationships
Comparison with Related Compounds
Several structurally related compounds have been identified and studied, providing valuable insights into the structure-activity relationships of this chemical class.
Comparison with Positional Isomers
3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one (CAS: 2022916-10-3) differs from the title compound in the position of the chlorine atom. This positional change can significantly affect the compound's reactivity and biological properties .
Comparison with Ring-Modified Analogs
2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one (CAS: 2098107-20-9) features a pyrrolidine ring instead of piperidine, along with difluoro substitution. These structural changes alter the compound's three-dimensional shape and electronic properties, potentially leading to different biological activities .
Comparison Table of Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one | 2002054-55-7 | C11H20ClNO2 | 233.73 | Reference compound |
| 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one | 2022916-10-3 | C11H20ClNO2 | 233.73 | Chlorine at C-3 position |
| 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one | 2098107-20-9 | C10H16ClF2NO2 | 255.69 | Pyrrolidine ring with difluoro substitution |
| 2-chloro-1-(piperidin-1-yl)propan-1-one | 66203-96-1 | C8H14ClNO | 175.66 | Lacks ethoxymethyl group |
| 2-chloro-1-(piperidin-1-yl)ethan-1-one | 1440-60-4 | C7H12ClNO | 161.63 | Lacks ethoxymethyl group and methyl on chlorinated carbon |
These structural variations highlight the versatility of the basic scaffold and provide opportunities for fine-tuning properties for specific applications .
Future Research Directions
Several areas merit further investigation to better understand and utilize 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one:
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could provide valuable insights into how specific structural elements contribute to biological activity. This could involve:
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Variations in the substituents on the piperidine ring
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Modification of the ethoxymethyl group
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Replacement of the chlorine atom with other halogens or functional groups
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Changes to the carbonyl functionality
Pharmacological Characterization
Comprehensive studies to characterize the pharmacological properties of the compound and its derivatives would be valuable:
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Receptor binding studies to identify potential molecular targets
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In vitro assays to assess biological activities
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Metabolic stability studies to understand biotransformation
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Pharmacokinetic profiling to assess drug-like properties
Synthetic Methodology Development
Development of improved synthetic routes could enhance accessibility and versatility:
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Green chemistry approaches to reduce environmental impact
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Stereoselective synthesis methods for controlling stereochemistry
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Scale-up procedures for larger-scale production
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One-pot multi-component reactions for efficient synthesis
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